
9-Phenyleicosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Icosan-9-ylbenzene: is an organic compound characterized by a long alkyl chain attached to a benzene ring. This compound is part of the alkylbenzene family, which is known for its diverse applications in various fields, including industrial and scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of icosan-9-ylbenzene typically involves the alkylation of benzene with a long-chain alkyl halide. One common method is the Friedel-Crafts alkylation, where benzene reacts with icosanyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: In an industrial setting, the production of icosan-9-ylbenzene can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, leading to higher yields and purity of the final product. The process involves the continuous feeding of benzene and icosanyl chloride into the reactor, with aluminum chloride as the catalyst.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Icosan-9-ylbenzene can undergo oxidation reactions, particularly at the benzylic position. Common oxidizing agents include potassium permanganate and chromic acid, which convert the benzylic carbon to a carboxylic acid group.
Reduction: The compound can be reduced using hydrogenation reactions, where hydrogen gas and a metal catalyst such as palladium on carbon are used to reduce the benzene ring or the alkyl chain.
Substitution: Electrophilic substitution reactions are common for icosan-9-ylbenzene. For example, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid, leading to the formation of nitro derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products Formed:
Oxidation: Benzoic acid derivatives.
Reduction: Alkylbenzenes with reduced alkyl chains or benzene rings.
Substitution: Nitro-icosan-9-ylbenzene.
Aplicaciones Científicas De Investigación
Chemistry: Icosan-9-ylbenzene is used as a model compound in studying the behavior of long-chain alkylbenzenes in various chemical reactions. It helps in understanding the effects of alkyl chain length on reaction kinetics and mechanisms.
Biology: In biological research, icosan-9-ylbenzene is used to study the interactions of long-chain alkylbenzenes with biological membranes. Its hydrophobic nature makes it a useful compound for investigating membrane permeability and fluidity.
Medicine: While not directly used as a drug, icosan-9-ylbenzene serves as a precursor in the synthesis of pharmaceutical compounds. Its derivatives are explored for potential therapeutic applications, including antimicrobial and anti-inflammatory properties.
Industry: In the industrial sector, icosan-9-ylbenzene is used as a surfactant and emulsifying agent. Its long alkyl chain provides excellent surface-active properties, making it suitable for use in detergents, lubricants, and cosmetics.
Mecanismo De Acción
The mechanism of action of icosan-9-ylbenzene primarily involves its interaction with hydrophobic environments. The long alkyl chain allows it to embed into lipid bilayers, affecting membrane fluidity and permeability. This property is exploited in various applications, including its use as a surfactant and in studying membrane dynamics.
Comparación Con Compuestos Similares
Hexadecylbenzene: Similar in structure but with a shorter alkyl chain (16 carbons).
Octadecylbenzene: Another similar compound with an 18-carbon alkyl chain.
Tetracosylbenzene: Contains a longer alkyl chain (24 carbons).
Uniqueness: Icosan-9-ylbenzene stands out due to its specific chain length of 20 carbons, which provides a unique balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring specific interactions with lipid membranes or in the synthesis of specialized surfactants.
Propiedades
Número CAS |
2398-65-4 |
|---|---|
Fórmula molecular |
C26H46 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
icosan-9-ylbenzene |
InChI |
InChI=1S/C26H46/c1-3-5-7-9-11-12-13-15-18-22-25(26-23-19-16-20-24-26)21-17-14-10-8-6-4-2/h16,19-20,23-25H,3-15,17-18,21-22H2,1-2H3 |
Clave InChI |
KZUKFVROQBTEQY-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCC(CCCCCCCC)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


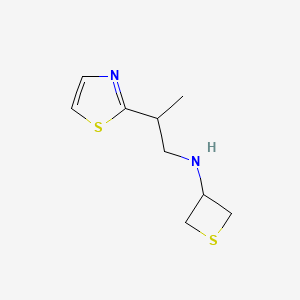
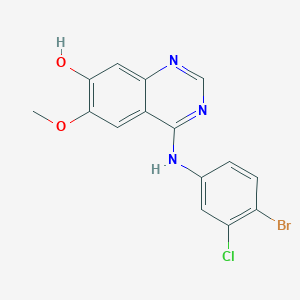
![(1S,3S,5R,6S)-8-Methyl-3-((3-methylbutanoyl)oxy)-8-azabicyclo[3.2.1]octan-6-yl 4-aminobenzoate sulfate](/img/structure/B12934133.png)
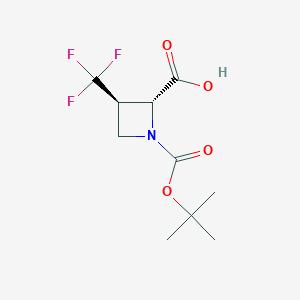
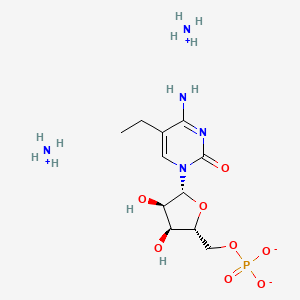
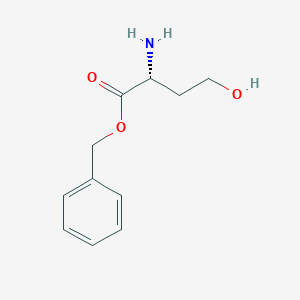


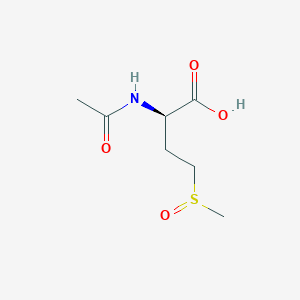
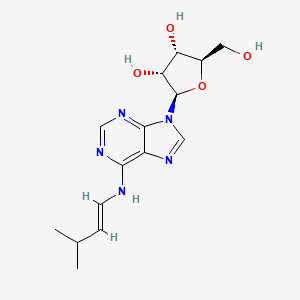
![2-(2-Isobutyl-4-(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridin-8-yl)-1,3,4-oxadiazole](/img/structure/B12934184.png)
![tert-Butyl 5-amino-7-fluoro-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B12934185.png)


